Hif-phd-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H12Cl2N6O3 |

|---|---|

Molecular Weight |

419.2 g/mol |

IUPAC Name |

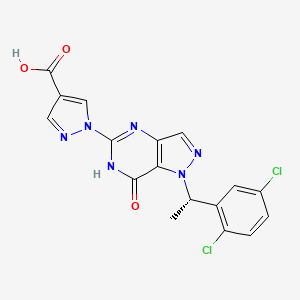

1-[1-[(1S)-1-(2,5-dichlorophenyl)ethyl]-7-oxo-6H-pyrazolo[4,5-d]pyrimidin-5-yl]pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C17H12Cl2N6O3/c1-8(11-4-10(18)2-3-12(11)19)25-14-13(6-21-25)22-17(23-15(14)26)24-7-9(5-20-24)16(27)28/h2-8H,1H3,(H,27,28)(H,22,23,26)/t8-/m0/s1 |

InChI Key |

BJMKDEGQDAVFGT-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)Cl)Cl)N2C3=C(C=N2)N=C(NC3=O)N4C=C(C=N4)C(=O)O |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)Cl)N2C3=C(C=N2)N=C(NC3=O)N4C=C(C=N4)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HIF-PHD Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) inhibitors represent a novel class of therapeutics that modulate the cellular response to oxygen levels. By inhibiting the key enzymes responsible for HIF-α degradation, these small molecules stabilize HIF-α, leading to the transcriptional activation of a host of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. This guide provides a comprehensive overview of the core mechanism of action of HIF-PHD inhibitors, presenting key quantitative data, detailed experimental protocols for their study, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development in this therapeutic area.

The HIF-1α Signaling Pathway: A Master Regulator of Oxygen Homeostasis

The Hypoxia-Inducible Factor 1 (HIF-1) is a heterodimeric transcription factor crucial for the cellular adaptation to low oxygen (hypoxia).[1] It is composed of a constitutively expressed β subunit (HIF-1β, also known as ARNT) and an oxygen-sensitive α subunit (HIF-1α).[2] The stability and activity of HIF-1α are tightly regulated by a family of enzymes known as HIF prolyl hydroxylases (PHDs).[3]

Under Normoxic Conditions (Normal Oxygen):

In the presence of sufficient oxygen, PHD enzymes (primarily PHD1, PHD2, and PHD3) hydroxylate specific proline residues on the HIF-1α subunit.[2] This post-translational modification allows the von Hippel-Lindau (VHL) tumor suppressor protein, part of an E3 ubiquitin ligase complex, to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent rapid degradation by the proteasome.[2] As a result, HIF-1α levels are kept low, and the transcription of hypoxia-inducible genes is suppressed.

Under Hypoxic Conditions (Low Oxygen):

Under hypoxic conditions, the activity of PHD enzymes is inhibited due to the limited availability of their co-substrate, molecular oxygen.[3] This prevents the hydroxylation of HIF-1α, which then escapes degradation and accumulates in the cytoplasm.[1] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β.[1] The HIF-1α/HIF-1β heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, recruiting co-activators such as p300/CBP to initiate transcription.[4] These target genes are involved in various adaptive processes, including erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and glucose metabolism.[2]

Core Mechanism of Action of HIF-PHD Inhibitors

HIF-PHD inhibitors are small molecules designed to mimic the hypoxic state by directly inhibiting the enzymatic activity of PHDs.[5] Most of these inhibitors are 2-oxoglutarate (2-OG) analogues that compete with the endogenous co-substrate for binding to the active site of the PHD enzymes.[6] By occupying the 2-OG binding pocket, these inhibitors prevent the hydroxylation of HIF-1α even under normoxic conditions.

This inhibition of PHD activity leads to the stabilization and accumulation of HIF-1α, which then follows the same downstream signaling cascade as observed in hypoxia: nuclear translocation, dimerization with HIF-1β, and activation of HRE-driven gene transcription.[7] The therapeutic effect of HIF-PHD inhibitors in treating conditions like anemia in chronic kidney disease stems from their ability to induce the expression of erythropoietin (EPO) and genes involved in iron metabolism.[8]

Quantitative Data on HIF-PHD Inhibitors

The potency and selectivity of HIF-PHD inhibitors are critical determinants of their therapeutic efficacy and safety profiles. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several prominent HIF-PHD inhibitors against the three main PHD isoforms.

| Inhibitor | PHD1 IC50 (µM) | PHD2 IC50 (µM) | PHD3 IC50 (µM) | Reference |

| Roxadustat (FG-4592) | ~0.5 - 2.0 | ~0.1 - 0.8 | ~0.5 - 2.0 | [9],[10] |

| Daprodustat (GSK1278863) | ~0.1 - 1.0 | ~0.01 - 0.1 | ~0.1 - 1.0 | [9],[10] |

| Vadadustat (AKB-6548) | ~1.0 - 5.0 | ~0.5 - 2.0 | ~0.1 - 1.0 | [9],[10] |

| Molidustat (BAY 85-3934) | ~0.1 - 1.0 | ~0.01 - 0.1 | ~0.1 - 1.0 | [9],[10] |

Note: IC50 values can vary depending on the specific assay conditions and should be interpreted as approximate ranges.

Key Experimental Protocols

The study of HIF-PHD inhibitors involves a variety of biochemical and cell-based assays to determine their potency, mechanism of action, and cellular effects. Below are detailed methodologies for three key experiments.

Western Blotting for HIF-1α Stabilization

This protocol is used to qualitatively and semi-quantitatively assess the ability of a HIF-PHD inhibitor to stabilize HIF-1α protein in cultured cells.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa, HEK293) in appropriate culture vessels and allow them to adhere overnight.

-

Treat the cells with various concentrations of the HIF-PHD inhibitor or a vehicle control (e.g., DMSO) for a specified time (typically 4-8 hours) under normoxic conditions. A positive control, such as cells treated with cobalt chloride (CoCl2) or desferrioxamine (DFO), which mimic hypoxia, should be included.[11]

-

-

Cell Lysis and Protein Extraction:

-

Due to the rapid degradation of HIF-1α, it is critical to lyse the cells quickly.[12] Wash the cells with ice-cold PBS and lyse them directly in a RIPA buffer supplemented with a protease inhibitor cocktail.[13]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate briefly to shear genomic DNA and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[13]

-

Collect the supernatant containing the total protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[13]

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal loading, the membrane should be stripped and re-probed with an antibody against a loading control protein, such as β-actin or GAPDH.

-

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This cell-based assay quantitatively measures the transcriptional activity of HIF-1 in response to treatment with HIF-PHD inhibitors.

Methodology:

-

Generation of a Stable Reporter Cell Line:

-

Transfect a suitable cell line (e.g., HeLa, HCT116) with a reporter plasmid containing a luciferase gene (e.g., firefly luciferase) under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE).[14]

-

Select for stably transfected cells using an appropriate antibiotic selection marker present on the plasmid.[15]

-

-

Assay Procedure:

-

Plate the stable HRE-luciferase reporter cells in a 96-well or 384-well white, clear-bottom plate and allow them to attach.[14]

-

Treat the cells with a serial dilution of the HIF-PHD inhibitor or a vehicle control.

-

Incubate the plate under normoxic conditions for a period sufficient to induce gene expression (typically 16-24 hours).[14]

-

-

Luciferase Activity Measurement:

-

After the incubation period, add a luciferase assay reagent (e.g., Steady-Glo®) to each well. This reagent lyses the cells and provides the substrate (luciferin) for the luciferase enzyme.[14]

-

Incubate the plate in the dark for a short period (e.g., 10-30 minutes) to allow the luminescent signal to stabilize.[14]

-

Measure the luminescence in each well using a luminometer.

-

-

Data Analysis:

-

The luminescence signal is directly proportional to the level of HRE-driven luciferase expression and, therefore, to the activity of HIF-1.

-

Plot the luminescence values against the inhibitor concentrations to generate a dose-response curve and calculate the EC50 value (the concentration of inhibitor that produces 50% of the maximal response).

-

AlphaScreen Assay for PHD2 Inhibition

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based, in vitro assay used to measure the inhibition of PHD2 enzymatic activity in a high-throughput format.

Methodology:

-

Assay Principle:

-

The assay utilizes donor and acceptor beads that are brought into close proximity through a specific biological interaction. In this case, a biotinylated HIF-1α peptide substrate is captured by streptavidin-coated donor beads, and a specific antibody that recognizes the hydroxylated proline residue on the HIF-1α peptide is captured by protein A-coated acceptor beads.

-

When the HIF-1α peptide is hydroxylated by PHD2, the antibody binds, bringing the donor and acceptor beads close together. Excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads and triggers a chemiluminescent signal.

-

In the presence of a PHD2 inhibitor, hydroxylation is reduced, preventing the antibody from binding and thus reducing the AlphaScreen signal.

-

-

Assay Protocol:

-

The reaction is typically performed in a 384-well plate in a buffer containing HEPES, Tween-20, and BSA.[9]

-

Add recombinant human PHD2 enzyme, the biotinylated HIF-1α peptide substrate, Fe(II), 2-oxoglutarate, and ascorbate to each well.

-

Add the HIF-PHD inhibitor at various concentrations or a vehicle control.

-

Incubate the reaction mixture at room temperature to allow the enzymatic reaction to proceed.

-

Stop the reaction by adding a solution containing EDTA and the anti-hydroxyprolyl-HIF-1α antibody.

-

Add the streptavidin-donor and protein A-acceptor beads and incubate in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

The decrease in the AlphaScreen signal is proportional to the inhibition of PHD2 activity.

-

Plot the signal against the inhibitor concentration to generate an inhibition curve and calculate the IC50 value.

-

Conclusion

HIF-PHD inhibitors represent a promising therapeutic strategy for a range of diseases, most notably anemia associated with chronic kidney disease. Their mechanism of action, centered on the inhibition of prolyl hydroxylases and the subsequent stabilization of HIF-1α, is a well-characterized pathway that offers multiple avenues for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds, from assessing their direct enzymatic inhibition to their effects on downstream gene expression in a cellular context. A thorough understanding of these technical aspects is essential for the continued development and optimization of this important class of drugs.

References

- 1. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 2. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]

- 5. Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia-inducible factor prolyl hydroxylase inhibitors for anaemia in chronic kidney disease: a clinical practice document by the European Renal Best Practice board of the European Renal Association - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ora.ox.ac.uk [ora.ox.ac.uk]

- 11. resources.novusbio.com [resources.novusbio.com]

- 12. docs.abcam.com [docs.abcam.com]

- 13. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HRE-Luciferase reporter assay [bio-protocol.org]

- 15. bpsbioscience.com [bpsbioscience.com]

The Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Axis: A Technical Guide to Inhibitor Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthesis of inhibitors targeting the Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) pathway, a critical oxygen-sensing mechanism with significant therapeutic potential. This document details the core scientific principles, presents key quantitative data, outlines experimental methodologies, and visualizes complex biological and chemical processes.

Introduction: The HIF-PHD Oxygen Sensing Pathway

In normoxic conditions, the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) is continuously synthesized and subsequently targeted for degradation. This process is initiated by a family of prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3), which hydroxylate specific proline residues on HIF-α.[1][2] This hydroxylation event allows for the recognition of HIF-α by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[2][3]

Under hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization and accumulation of HIF-α.[3] Stabilized HIF-α translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit. This heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[3][4] These target genes are involved in a wide array of physiological responses to low oxygen, including erythropoiesis (via erythropoietin, EPO), angiogenesis (via vascular endothelial growth factor, VEGF), and iron metabolism.[5][6]

The therapeutic potential of inhibiting PHD enzymes lies in the ability to stabilize HIF-α under normoxic conditions, thereby mimicking a hypoxic response. This has led to the development of a new class of drugs, HIF-PHD inhibitors, primarily for the treatment of anemia associated with chronic kidney disease (CKD).[5][7] By inhibiting PHDs, these small molecules increase endogenous EPO production and improve iron utilization.[5][8]

Quantitative Data: Potency of Key HIF-PHD Inhibitors

The following tables summarize the in vitro potency of several HIF-PHD inhibitors that have progressed to clinical trials. The data is presented as the half-maximal inhibitory concentration (IC50) against the PHD isoforms and the half-maximal effective concentration (EC50) from cell-based HIF activation assays.

Table 1: In Vitro Potency (IC50) of HIF-PHD Inhibitors against PHD Isoforms

| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference |

| Roxadustat (FG-4592) | - | 27 | - | [9] |

| Daprodustat (GSK1278863) | - | 67 | - | [9] |

| Vadadustat (AKB-6548) | - | 29 | - | [9] |

| Molidustat (BAY 85-3934) | - | 7 | - | [9] |

| MK-8617 | 1.0 | 1.0 | 14 | [6] |

| Enarodustat (JTZ-951) | - | 220 | - | [6] |

Note: A lower IC50 value indicates higher potency. Data for all isoforms were not always available in the cited literature.

Table 2: Cellular Potency (EC50) of HIF-PHD Inhibitors in HRE Reporter Assays

| Compound | Cell Line | EC50 (µM) | Reference |

| Roxadustat (FG-4592) | - | 5.1 | [9] |

| Daprodustat (GSK1278863) | - | 0.8 | [9] |

| Vadadustat (AKB-6548) | - | 41 | [9] |

| Molidustat (BAY 85-3934) | - | 2.1 | [9] |

Note: A lower EC50 value indicates higher potency in a cellular context.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex interactions within the HIF-PHD pathway and the general process of inhibitor discovery, the following diagrams have been generated using Graphviz.

Caption: HIF-PHD Signaling Pathway Under Normoxia and Hypoxia/Inhibition.

Caption: General Experimental Workflow for HIF-PHD Inhibitor Discovery.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are overviews of key methodologies used in the discovery and characterization of HIF-PHD inhibitors.

PHD2 Enzyme Inhibition Assay (AlphaScreen)

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to measure the inhibition of PHD2-catalyzed hydroxylation of a HIF-1α peptide.[3][9]

Principle: This assay relies on the interaction between a biotinylated HIF-1α peptide substrate and a specific antibody that recognizes the hydroxylated proline residue. Donor and acceptor beads are brought into proximity through this interaction, generating a chemiluminescent signal. Inhibitors of PHD2 will prevent the hydroxylation of the peptide, thus reducing the signal.

General Protocol:

-

Reagents: Recombinant human PHD2 enzyme, biotinylated HIF-1α peptide (e.g., residues 556-574), FeSO4, α-ketoglutarate, ascorbic acid, and the test inhibitor compound.[3]

-

Reaction: The enzyme, substrate, and co-factors are incubated with varying concentrations of the inhibitor in an appropriate buffer.

-

Detection: Streptavidin-coated donor beads and anti-hydroxyproline antibody-conjugated acceptor beads are added to the reaction mixture.

-

Signal Measurement: After an incubation period in the dark, the plate is read on a luminometer.

-

Data Analysis: The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined by fitting the data to a dose-response curve.

HIF-1α HRE Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of HIF-1α by quantifying the expression of a luciferase reporter gene under the control of HREs.[4][10]

Principle: Cells are engineered to stably or transiently express a luciferase gene (e.g., firefly or Renilla luciferase) driven by a promoter containing multiple copies of the HRE.[4] When HIF-1α is stabilized by an inhibitor, it binds to the HREs and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of HIF-1α activity.

General Protocol:

-

Cell Culture: A suitable human cell line (e.g., HEK293T, HepG2) is cultured in appropriate media.

-

Transfection (if not a stable cell line): Cells are transfected with a plasmid containing the HRE-luciferase reporter construct.[10]

-

Treatment: Cells are treated with varying concentrations of the HIF-PHD inhibitor for a specified period (e.g., 16-24 hours).[9]

-

Cell Lysis: The cells are lysed to release the luciferase enzyme.

-

Luminometry: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). EC50 values are calculated from the dose-response curve.

Synthesis of Key HIF-PHD Inhibitors

The chemical synthesis of HIF-PHD inhibitors often involves multi-step processes to construct the core scaffolds and introduce necessary functional groups. Below are representative synthesis schemes for prominent inhibitors.

Synthesis of Roxadustat (FG-4592)

Roxadustat features an isoquinoline core. A scalable synthesis has been developed with an emphasis on medicinal chemistry aspects.[7] The synthesis generally involves the construction of the isoquinoline ring system, followed by functional group manipulations and coupling with a glycine derivative.[11]

Caption: Simplified Synthetic Strategy for Roxadustat (FG-4592).

Synthesis of Vadadustat (AKB-6548)

The synthesis of Vadadustat, a pyridine-based inhibitor, has been described involving a Suzuki coupling reaction as a key step.[5][12]

Key Synthetic Steps:

-

Suzuki Coupling: A boronic acid derivative is coupled with a substituted picolinonitrile to form the biaryl core.[12]

-

Substitution and Hydrolysis: An aromatic substitution is followed by nitrile hydrolysis to yield a carboxylic acid intermediate.[12]

-

Amidation: The carboxylic acid is coupled with a glycine derivative.[12]

-

Demethylation: Removal of protecting groups yields the final Vadadustat molecule.[12]

References

- 1. pnas.org [pnas.org]

- 2. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. HIF/HIF Prolyl-hydroxylase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 7. Item - A Scalable Synthesis of Roxadustat (FG-4592) - figshare - Figshare [figshare.com]

- 8. FG 4592 | C19H16N2O5 | CID 11256664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hypoxia-Sensitive Reporter System for High-Throughput Screening [jstage.jst.go.jp]

- 11. CN104892509A - Preparation method of Roxadustat - Google Patents [patents.google.com]

- 12. Synthesis of Vadadustat_Chemicalbook [chemicalbook.com]

The Fine Art of Selectivity: A Technical Guide to HIF-PHD Isoform Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hypoxia-inducible factor (HIF) pathway is a critical regulator of the cellular response to low oxygen levels (hypoxia). Central to this pathway are the prolyl hydroxylase domain (PHD) enzymes—PHD1, PHD2, and PHD3—which act as oxygen sensors. In normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, targeting it for proteasomal degradation.[1][2] Under hypoxic conditions, PHD activity is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism.[1][2]

Given their central role, PHD enzymes have emerged as attractive therapeutic targets for conditions such as anemia associated with chronic kidney disease.[3] Small molecule inhibitors of PHDs can stabilize HIF-α, mimicking a hypoxic response and stimulating the production of endogenous erythropoietin (EPO).[3] However, the three PHD isoforms exhibit distinct expression patterns and substrate preferences, suggesting that isoform-selective inhibition may offer a more targeted therapeutic approach with an improved safety profile.[4][5] This technical guide provides an in-depth overview of the isoform selectivity of prominent HIF-PHD inhibitors, detailed experimental protocols for assessing this selectivity, and visualizations of the key cellular and experimental workflows.

HIF-PHD Inhibitor Isoform Selectivity: A Quantitative Comparison

The development of HIF-PHD inhibitors has yielded several compounds with varying degrees of selectivity for the three PHD isoforms. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these inhibitors against each isoform. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for several well-characterized HIF-PHD inhibitors.

| Inhibitor | Common Name(s) | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference(s) |

| Daprodustat | GSK1278863 | 3.5 | 22.2 | 2.2 | [6][7][8] |

| Molidustat | BAY 85-3934 | 480 | 280 | 450 | [9][10][11][12] |

| Vadadustat | AKB-6548 | 15.36 | 11.83 | 7.63 | [13] |

| Roxadustat | FG-4592 | Not widely reported | 591 | Not widely reported |

Note: IC50 values can vary depending on the specific assay conditions, such as substrate and co-factor concentrations.[11]

Experimental Protocols for Determining Isoform Selectivity

Accurate determination of inhibitor potency and isoform selectivity is paramount in drug development. Several robust in vitro assays are commonly employed for this purpose. Here, we detail the methodologies for two widely used techniques: the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

AlphaScreen Assay for PHD Inhibition

The AlphaScreen assay is a bead-based, non-radioactive method that measures the hydroxylation of a biotinylated HIF-α peptide substrate.

Principle:

A biotinylated HIF-α peptide is captured by streptavidin-coated donor beads. A specific antibody that recognizes the hydroxylated proline residue on the peptide binds to the modified substrate. This antibody is, in turn, captured by protein A-coated acceptor beads. When the donor and acceptor beads are brought into close proximity due to the enzymatic reaction, excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, resulting in a chemiluminescent signal at 520-620 nm. The presence of a PHD inhibitor reduces the enzymatic activity, leading to a decrease in the luminescent signal.

Detailed Protocol (384-well format): [6]

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.

-

Enzyme Solution: Prepare a solution of recombinant human PHD1, PHD2, or PHD3 (e.g., 10 nM of the catalytic domain) in assay buffer.

-

Co-substrate/Co-factor Mix: Prepare a solution containing Fe(II) (e.g., 20 µM) and L-ascorbic acid (e.g., 200 µM) in assay buffer.

-

Inhibitor Solutions: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.

-

Substrate Mix: Prepare a solution containing a biotinylated HIF-1α CODD peptide (e.g., residues 556-574) (e.g., 150 nM) and 2-oxoglutarate (2-OG) (e.g., 5 µM) in assay buffer.

-

Quench Solution: 30 mM EDTA in assay buffer.

-

Detection Mix: Pre-incubate AlphaScreen® streptavidin-conjugated donor beads and Protein A-conjugated acceptor beads with a HIF-1α hydroxy-Pro564 specific antibody in the dark.

-

-

Assay Procedure:

-

Add 5 µL of the enzyme and co-substrate/co-factor mix to the wells of a 384-well white ProxiPlate™.

-

Add 1 µL of the inhibitor solution (or vehicle control) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 4 µL of the substrate mix and incubate for 10 minutes at room temperature.

-

Stop the reaction by adding 5 µL of the quench solution.

-

Add 5 µL of the pre-incubated detection mix to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the luminescence signal using an Envision plate reader or a similar instrument.

-

-

Data Analysis:

-

Normalize the data using no-enzyme and DMSO controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using software such as GraphPad Prism.

-

MALDI-TOF Mass Spectrometry Assay for PHD Activity

MALDI-TOF MS provides a direct and label-free method to measure the hydroxylation of a HIF-α peptide substrate by detecting the mass shift associated with the addition of a hydroxyl group (+16 Da).

Principle:

The enzymatic reaction is performed in solution and then quenched at specific time points. The reaction mixture, containing both the substrate and the hydroxylated product, is mixed with a matrix and spotted onto a MALDI target plate. The sample is then ionized by a laser, and the time it takes for the ions to travel to the detector is measured. This "time-of-flight" is proportional to the mass-to-charge ratio of the ions, allowing for the separation and quantification of the substrate and product peptides.

Detailed Protocol: [8]

-

Reagent Preparation:

-

Reaction Buffer: A suitable buffer such as 50 mM HEPES (pH 7.5).

-

Enzyme Solution: Recombinant human PHD1, PHD2, or PHD3.

-

Substrate Solution: A synthetic HIF-α peptide (e.g., HIF-1α CODD).

-

Co-substrate/Co-factor Mix: 2-oxoglutarate, Fe(II), and L-ascorbic acid at optimized concentrations.

-

Inhibitor Solutions: Serial dilutions of the test compounds.

-

Quench Solution: An acidic solution (e.g., 0.1% trifluoroacetic acid - TFA) to stop the reaction.

-

MALDI Matrix: A saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture (e.g., 1:1 v/v acetonitrile/0.1% TFA).

-

-

Assay Procedure:

-

Set up the enzymatic reaction by combining the reaction buffer, enzyme, co-substrate/co-factor mix, and inhibitor solution in a microcentrifuge tube.

-

Initiate the reaction by adding the HIF-α peptide substrate.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding the quench solution.

-

(Optional) Desalt and concentrate the sample using a ZipTip® or similar solid-phase extraction method.

-

Prepare the MALDI sample by mixing the quenched reaction solution with the MALDI matrix solution (e.g., in a 1:1 ratio).

-

Spot 0.5 - 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely to form a co-crystalline sample-matrix complex.

-

-

Data Acquisition and Analysis:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire the mass spectra in the appropriate mass range to detect both the substrate and the hydroxylated product peptides.

-

Quantify the relative peak intensities of the substrate and product ions.

-

Calculate the percentage of substrate conversion and, subsequently, the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Visualizing the HIF-1α Signaling Pathway and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the core signaling pathway and a generalized experimental workflow for assessing HIF-PHD inhibitor selectivity.

Figure 1: The HIF-1α signaling pathway under normoxic and hypoxic conditions, and the point of intervention for HIF-PHD inhibitors.

Figure 2: A generalized experimental workflow for determining the isoform selectivity of HIF-PHD inhibitors.

Conclusion

The development of HIF-PHD inhibitors represents a significant advancement in the treatment of anemia and potentially other ischemia-related conditions. A thorough understanding of the isoform selectivity of these compounds is crucial for optimizing their therapeutic efficacy and minimizing off-target effects. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this dynamic field. The continued exploration of isoform-selective PHD inhibition holds great promise for the development of next-generation therapeutics with enhanced precision and safety.

References

- 1. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcpath.org [rcpath.org]

- 5. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]

- 6. Investigation of enzyme kinetics using quench-flow techniques with MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biochem.du.ac.in [biochem.du.ac.in]

- 8. Inhibition of Hypoxia-inducible Factor-targeting Prolyl Hydroxylase Domain-containing Protein 2 (PHD2) Enhances Matrix Synthesis by Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 10. Identification of novel potential HIF-prolyl hydroxylase inhibitors by in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A high-throughput mass spectrometric enzyme activity assay enabling the discovery of cytochrome P450 biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Odyssey of Hif-phd-IN-1: An In-depth Technical Guide to Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) inhibitors, such as the conceptual Hif-phd-IN-1, represent a novel class of therapeutics that stabilize HIF-α subunits, thereby mimicking a hypoxic response. This mechanism holds significant promise for the treatment of anemia associated with chronic kidney disease and other ischemic conditions.[1][2] Understanding the cellular uptake and subcellular distribution of these inhibitors is paramount to optimizing their efficacy and safety profiles. This technical guide provides a comprehensive overview of the cellular pharmacokinetics of HIF-PHD inhibitors, detailed experimental protocols for their study, and visual representations of key pathways and workflows.

Quantitative Data on HIF-PHD Inhibitor Distribution

The cellular disposition of HIF-PHD inhibitors is governed by their physicochemical properties, including lipophilicity, charge, and affinity for plasma proteins and cellular components. While specific data for "this compound" is not available, the following tables summarize key pharmacokinetic parameters for several clinically relevant HIF-PHD inhibitors, offering insights into their likely cellular behavior.

Table 1: Pharmacokinetic Properties of Selected HIF-PHD Inhibitors

| Inhibitor | Oral Bioavailability (%) | Volume of Distribution (L) | Plasma Protein Binding (%) | Primary Elimination Route | Reference(s) |

| Daprodustat | ~66 | 14.6 | >99 | Feces (74%), Urine (21%) | [3],[4],[5] |

| Roxadustat | Not specified | 22 - 57 | ~99 | Not specified | [6],[7] |

| Molidustat | 59 | 39.3 - 50.0 | Not specified | Urine (~85% as metabolite) | [8] |

| Vadadustat | Not specified | Not specified | Not specified | Not specified | [9],[10] |

Note: The low volume of distribution for daprodustat suggests limited distribution outside of the systemic circulation and potentially low penetration into tissues.[3] The high plasma protein binding of roxadustat and daprodustat indicates that the free fraction of the drug available for cellular uptake is low.[5][] Molidustat is found to be more prevalent in plasma than in red blood cells.[8]

Signaling Pathway and Mechanism of Action

HIF-PHD inhibitors exert their effects by interfering with the normoxic degradation pathway of HIF-α. Under normal oxygen levels, PHD enzymes hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. By inhibiting PHDs, these drugs lead to the stabilization and nuclear translocation of HIF-α, where it dimerizes with HIF-β and initiates the transcription of target genes involved in erythropoiesis, iron metabolism, and angiogenesis.[1]

Experimental Protocols

Quantification of Intracellular Inhibitor Concentration by LC-MS/MS

This protocol outlines a general method for determining the intracellular concentration of an unlabeled HIF-PHD inhibitor using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To quantify the amount of this compound that has been taken up by cultured cells.

Materials:

-

Adherent cell line (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Lysis buffer (e.g., RIPA buffer)

-

Internal standard (a structurally similar molecule to this compound)

-

Acetonitrile with 0.1% formic acid

-

Water with 0.1% formic acid

-

LC-MS/MS system

Procedure:

-

Cell Culture: Seed cells in a multi-well plate and culture until they reach the desired confluency.

-

Drug Treatment: Treat the cells with varying concentrations of this compound for a specified time course.

-

Cell Harvesting and Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add trypsin-EDTA to detach the cells.

-

Collect the cell suspension and centrifuge to pellet the cells.

-

Resuspend the cell pellet in a known volume of lysis buffer containing the internal standard.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

-

Protein Precipitation: Add cold acetonitrile to the cell lysate to precipitate proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Separate the analyte from other cellular components using a suitable C18 column and a gradient of water and acetonitrile with formic acid.

-

Detect and quantify the inhibitor and internal standard using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of this compound.

-

Determine the intracellular concentration of the inhibitor by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Visualization of Subcellular Distribution by Fluorescence Microscopy

This protocol describes the use of a fluorescently labeled HIF-PHD inhibitor to visualize its subcellular localization.

Objective: To determine the subcellular compartments where this compound accumulates.

Materials:

-

Fluorescently labeled this compound (e.g., conjugated to a fluorophore like FITC or a custom fluorescent tag)[4]

-

Adherent cell line

-

Cell culture medium and supplements

-

Organelle-specific fluorescent dyes (e.g., DAPI for nucleus, MitoTracker for mitochondria)

-

Paraformaldehyde (PFA) for cell fixation

-

Permeabilization buffer (e.g., PBS with Triton X-100)

-

Mounting medium

-

Confocal or fluorescence microscope

Procedure:

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Drug Treatment: Incubate the cells with the fluorescently labeled this compound for a desired time.

-

Co-staining (Optional): To identify specific organelles, co-incubate the cells with organelle-specific dyes.

-

Fixation:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

-

Permeabilization:

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

-

Mounting:

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium.

-

-

Imaging:

-

Visualize the fluorescent signals using a confocal or fluorescence microscope with appropriate filter sets for the fluorophore, DAPI, and any other organelle dyes used.

-

-

Image Analysis:

-

Analyze the images to determine the co-localization of the fluorescently labeled inhibitor with specific cellular compartments.

-

Conclusion

The cellular uptake and subcellular distribution of this compound and other HIF-PHD inhibitors are critical determinants of their therapeutic activity. This guide has provided a framework for understanding and investigating these processes. By employing the quantitative methods and imaging techniques detailed herein, researchers can gain valuable insights into the cellular pharmacology of this important class of drugs, paving the way for the development of more effective and safer therapies. The provided diagrams offer a clear visual representation of the underlying biological pathways and experimental procedures, facilitating a deeper understanding for professionals in the field.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. Daprodustat | C19H27N3O6 | CID 91617630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Vadadustat, a novel oral HIF stabilizer, provides effective anemia treatment in nondialysis-dependent chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Erythropoietic effects of vadadustat in patients with anemia associated with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. UPLC-MS-Based Procedures to Detect Prolyl-Hydroxylase Inhibitors of HIF in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Pharmacokinetics and Pharmacodynamics of Hif-phd-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hif-phd-IN-1 is a small molecule inhibitor of the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes. These enzymes are critical regulators of the cellular response to oxygen levels. By inhibiting PHDs, compounds like this compound can stabilize HIF-α, a transcription factor that upregulates the expression of various genes, including erythropoietin (EPO), which is essential for red blood cell production. This mechanism of action makes HIF-PHD inhibitors a promising therapeutic class for conditions such as anemia associated with chronic kidney disease. This document provides a detailed overview of the available pharmacokinetic and pharmacodynamic data for this compound, along with representative experimental protocols and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action: The HIF-PHD Signaling Pathway

Under normal oxygen conditions (normoxia), PHD enzymes utilize oxygen to hydroxylate specific proline residues on the HIF-α subunit. This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-α for proteasomal degradation. This compound, as a PHD inhibitor, mimics a hypoxic state by preventing this hydroxylation. Consequently, HIF-α is stabilized, translocates to the nucleus, and dimerizes with the constitutively expressed HIF-β subunit. This heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. A primary therapeutic outcome of this signaling cascade is the increased production of EPO.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its ability to inhibit PHD enzymes, leading to the stabilization of HIF-α and the subsequent induction of target genes like EPO.

In Vitro Activity

This compound has been characterized as a potent inhibitor of human HIF-PHD2.

| Parameter | Value | Enzyme |

| IC50 | 54 nM | hHIF-PHD2 |

| Table 1: In Vitro Inhibitory Activity of this compound. |

Note: The selectivity of this compound against other PHD isoforms (PHD1 and PHD3) is not publicly available. Many HIF-PHD inhibitors exhibit pan-PHD inhibitory activity to varying degrees, which can influence their overall biological effect as each PHD isoform may have distinct roles.[1]

In Vivo Pharmacodynamic Effects

Preclinical studies in rodent models have demonstrated the ability of this compound to stimulate erythropoiesis.

| Model | Dosing Regimen | Observed Effect |

| Anemic Rats | 0.5-2 mg/kg, p.o., once daily for 4 weeks | Improvement in hemoglobin levels. |

| SD Rats | 10 mg/kg, single dose, p.o. | Increased serum erythropoietin (EPO) concentration at 8 hours post-administration. |

| Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats. |

To provide a more quantitative context for the expected dose-response relationship, the following table presents representative data from a well-characterized, orally active HIF-PHD inhibitor, JNJ-42905343, in a rat model of inflammation-induced anemia.[2]

| Dose of JNJ-42905343 | Change in Hemoglobin (g/dL) after 28 days |

| Vehicle | - |

| 0.3 mg/kg | ~ +2 |

| 1 mg/kg | ~ +4 |

| 3 mg/kg | ~ +6 |

| Table 3: Representative Dose-Response Data for a HIF-PHD Inhibitor in a Rat Anemia Model.[2] (Note: This data is for JNJ-42905343 and is provided for illustrative purposes only). |

Pharmacokinetics

The pharmacokinetic profile of this compound has been partially characterized in male Sprague-Dawley rats.

| Parameter | Value | Dose | Route | Species |

| Cmax | 1839 ng/mL | 1 mg/kg | p.o. | Male SD Rat |

| Bioavailability (F) | 77% | 1 mg/kg | p.o. | Male SD Rat |

| Table 4: Pharmacokinetic Parameters of this compound in Rats. |

For a more complete understanding of the expected pharmacokinetic properties of a HIF-PHD inhibitor, the following table provides a more comprehensive profile for a representative compound (Compound 28a) in rats.[3]

| Parameter | Value | Species |

| Clearance (Cl) | 11 mL/min/kg | Rat |

| Volume of Distribution (Vd) | 3.1 L/kg | Rat |

| Half-life (t1/2) | 7.3 h | Rat |

| Bioavailability (F) | 39% | Rat |

| Table 5: Representative Pharmacokinetic Profile of a HIF-PHD Inhibitor in Rats.[3] (Note: This data is for Compound 28a and is provided for illustrative purposes only). |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are representative protocols for the types of assays used to characterize HIF-PHD inhibitors.

In Vitro PHD2 Inhibition Assay (AlphaScreen)

This assay measures the ability of a compound to inhibit the PHD2-mediated hydroxylation of a HIF-1α peptide.

Materials:

-

Recombinant human PHD2

-

Biotinylated HIF-1α peptide substrate

-

AlphaScreen® Streptavidin Donor beads and Protein A Acceptor beads

-

Anti-hydroxy-HIF-1α antibody

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)

-

FeSO4, 2-oxoglutarate, Ascorbic acid

-

Test compound (this compound)

Procedure:

-

Prepare a reaction mixture containing PHD2, FeSO4, 2-oxoglutarate, and ascorbic acid in the assay buffer.

-

Add the biotinylated HIF-1α peptide substrate to the reaction mixture.

-

Add the test compound at various concentrations.

-

Incubate the reaction mixture at room temperature to allow for the enzymatic reaction to proceed.

-

Stop the reaction by adding a solution containing EDTA.

-

Add the anti-hydroxy-HIF-1α antibody and incubate.

-

Add the AlphaScreen® beads and incubate in the dark.

-

Read the luminescence signal on a compatible plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[4]

In Vivo Assessment of Erythropoietic Activity in a Rat Model of Anemia

This protocol describes a general workflow for evaluating the efficacy of a HIF-PHD inhibitor in an animal model of anemia.

Procedure:

-

Animal Model: Utilize a relevant rat model of anemia, such as the 5/6 nephrectomy model for chronic kidney disease-associated anemia.

-

Acclimatization: Allow animals to acclimatize to the facility for at least one week before the study begins.

-

Anemia Induction: Surgically induce renal insufficiency or provide a specialized diet to induce anemia. Monitor hematological parameters to confirm the anemic state.

-

Grouping and Dosing: Randomly assign anemic animals to different treatment groups, including a vehicle control group and multiple dose groups of this compound. Administer the compound or vehicle orally once daily for the duration of the study (e.g., 4 weeks).

-

Blood Sampling: Collect blood samples (e.g., via tail vein) at baseline and at regular intervals throughout the study (e.g., weekly) for hematological analysis (hemoglobin, hematocrit, red blood cell count, reticulocyte count).

-

EPO Measurement: In a separate cohort or at specific time points after the final dose, collect plasma samples to measure EPO levels using an ELISA kit.

-

Data Analysis: Analyze the changes in hematological parameters and EPO levels over time for each treatment group compared to the vehicle control.

Conclusion

This compound is a potent, orally active inhibitor of HIF-PHD2 that has demonstrated the ability to stimulate erythropoiesis in preclinical models. Its favorable oral bioavailability suggests good potential for development as a therapeutic agent for anemia. However, a more comprehensive characterization, including its selectivity against other PHD isoforms and a more detailed pharmacokinetic and pharmacodynamic profile, is necessary to fully assess its therapeutic potential and safety. The provided information and representative protocols offer a foundational guide for researchers and drug development professionals working with this and similar compounds.

References

- 1. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prolyl hydroxylase inhibition corrects functional iron deficiency and inflammation-induced anaemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Prolyl Hydroxylase Domain Binding Affinity of HIF-PHD Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of representative Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors to their target enzymes. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing quantitative binding data, experimental methodologies, and the underlying biological pathways.

Introduction to HIF Prolyl Hydroxylase Inhibition

Hypoxia-inducible factors (HIFs) are transcription factors that play a pivotal role in the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is hydroxylated on specific proline residues by HIF prolyl hydroxylase domain (PHD) enzymes. This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid degradation. In hypoxic conditions, the oxygen-dependent activity of PHDs is reduced, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism.

HIF prolyl hydroxylase inhibitors (HIF-PHIs) are a class of small molecules that mimic the hypoxic state by inhibiting the activity of PHD enzymes. By blocking the degradation of HIF-α, these inhibitors can upregulate the expression of HIF target genes, making them promising therapeutic agents for conditions such as anemia associated with chronic kidney disease. This guide focuses on the binding characteristics of several well-characterized HIF-PHIs to the three main PHD isoforms: PHD1, PHD2, and PHD3.

Quantitative Binding Affinity Data

The binding affinity of HIF-PHD inhibitors to the different PHD isoforms is a critical determinant of their biological activity and potential for off-target effects. The following tables summarize the in vitro inhibitory potencies (IC50 and pKi values) of several prominent HIF-PHIs.

| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Assay Method | Reference |

| Daprodustat (GSK1278863) | - | 67 | - | AlphaScreen | [1] |

| Roxadustat (FG-4592) | - | 27 | - | AlphaScreen | [1] |

| Vadadustat (AKB-6548) | - | 29 | - | AlphaScreen | [1] |

| Molidustat (BAY 85-3934) | - | 7 | - | AlphaScreen | [1] |

| Inhibitor | PHD1 pKi | PHD2 pKi | PHD3 pKi | Assay Method | Reference |

| Vadadustat | 9.72 | 9.58 | 9.25 | TR-FRET | [2] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pKi is the negative logarithm of the inhibition constant (Ki), providing another measure of inhibitor potency. Lower IC50 and higher pKi values indicate greater potency. Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.

Signaling Pathway of HIF Regulation

The regulation of HIF-α stability by PHDs is a central mechanism in cellular oxygen sensing. The following diagram illustrates this signaling pathway under both normoxic and hypoxic conditions and the point of intervention for HIF-PHD inhibitors.

Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental Protocols for Binding Affinity Determination

The determination of the binding affinity of inhibitors to PHD enzymes is commonly performed using in vitro biochemical assays. Below are detailed methodologies for two widely used techniques: AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay measures the inhibition of PHD-catalyzed hydroxylation of a HIF-α peptide.

Materials:

-

Recombinant human PHD enzyme (e.g., PHD2)

-

Biotinylated HIF-1α peptide substrate (containing the proline residue to be hydroxylated)

-

His-tagged VBC (VHL, Elongin B, Elongin C) complex

-

Streptavidin-coated Donor beads

-

Anti-His antibody-conjugated Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 0.1 mg/mL BSA, 0.01% Tween-20)

-

Cofactors: Ferrous sulfate (FeSO4), Ascorbic acid, 2-Oxoglutarate (2-OG)

-

Test inhibitor compound

-

384-well white microplates

Procedure:

-

Enzyme and Substrate Preparation: Prepare a solution of the PHD enzyme and the biotinylated HIF-1α peptide in the assay buffer.

-

Inhibitor Incubation: Add serial dilutions of the test inhibitor compound to the wells of the microplate. Include control wells with vehicle (e.g., DMSO) for 0% inhibition and a known potent inhibitor for 100% inhibition.

-

Enzymatic Reaction: Initiate the hydroxylation reaction by adding the PHD enzyme and cofactors (FeSO4, Ascorbic acid, and 2-OG) to the wells containing the substrate and inhibitor. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the enzymatic reaction by adding a solution containing the His-tagged VBC complex, Streptavidin-coated Donor beads, and Anti-His Acceptor beads. Incubate in the dark at room temperature for a further specified time (e.g., 60 minutes) to allow for binding.

-

Signal Measurement: Read the plate on an AlphaScreen-capable plate reader. The excitation wavelength is 680 nm, and the emission is measured at 520-620 nm.

-

Data Analysis: The AlphaScreen signal is proportional to the amount of hydroxylated HIF-1α peptide that binds to the VBC complex. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay directly measures the binding of a fluorescently labeled inhibitor or a tracer to the PHD enzyme.

Materials:

-

Recombinant His-tagged PHD enzyme (e.g., PHD2)

-

Terbium-conjugated anti-His antibody (Donor)

-

Fluorescently labeled tracer molecule that binds to the PHD active site (Acceptor)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

-

Test inhibitor compound

-

384-well black, low-volume microplates

Procedure:

-

Reagent Preparation: Prepare solutions of the His-tagged PHD enzyme, Terbium-conjugated anti-His antibody, and the fluorescently labeled tracer in the assay buffer.

-

Inhibitor Addition: Add serial dilutions of the test inhibitor compound to the wells of the microplate. Include control wells with vehicle for maximum FRET signal and a high concentration of a known unlabeled ligand for minimum FRET signal.

-

Binding Reaction: Add the PHD enzyme and anti-His antibody mixture to the wells, followed by the addition of the fluorescent tracer. Incubate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Signal Measurement: Read the plate on a TR-FRET capable plate reader with an excitation wavelength of approximately 340 nm and emission wavelengths for both the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm).

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). The signal will decrease as the test inhibitor displaces the fluorescent tracer from the PHD active site. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a competitive binding equation to determine the Ki or IC50 value.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel HIF-PHD inhibitors typically follows a structured workflow, from initial high-throughput screening to detailed characterization of lead compounds.

Caption: A generalized workflow for the discovery and development of HIF-PHD inhibitors.

Conclusion

The development of potent and selective HIF-PHD inhibitors represents a significant advancement in the treatment of anemia and potentially other ischemia-related conditions. A thorough understanding of their binding affinities to the different PHD isoforms is crucial for optimizing their therapeutic efficacy and safety profiles. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers in this dynamic field, facilitating further discovery and development of novel HIF-PHD inhibitors.

References

Methodological & Application

Hif-phd-IN-1 In Vivo Administration and Dosage Guide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hif-phd-IN-1 is a potent and orally active inhibitor of the hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD) enzymes, with a reported IC50 of 54 nM for human HIF-PHD2. By inhibiting these enzymes, this compound stabilizes the alpha subunit of hypoxia-inducible factor (HIF-α), a master transcriptional regulator of the cellular response to hypoxia. This stabilization leads to the activation of downstream genes involved in erythropoiesis, angiogenesis, and cell survival. These characteristics make this compound a promising candidate for therapeutic development, particularly in the context of renal anemia.[1]

This document provides a comprehensive guide for the in vivo administration and dosage of this compound, based on currently available data. It includes a summary of key in vivo studies, detailed experimental protocols, and visualizations to aid in experimental design and execution.

Data Presentation: In Vivo Efficacy and Pharmacokinetics of this compound

The following tables summarize the quantitative data from preclinical studies involving this compound administration in rodent models.

Table 1: In Vivo Efficacy of this compound in Rats

| Animal Model | Dosage Range | Administration Route | Frequency | Duration | Key Findings | Reference |

| Anemic Rats | 0.5 - 2 mg/kg | Oral (p.o.) | Once daily | 4 weeks | Improved hemoglobin levels | [1] |

| Sprague-Dawley Rats | 10 mg/kg | Oral (p.o.) | Single dose | N/A | Increased serum erythropoietin (EPO) concentration at 8 hours post-administration | [1] |

Table 2: Pharmacokinetic Profile of this compound in Rats

| Animal Model | Dosage | Administration Route | Bioavailability (F%) | Reference |

| Male Sprague-Dawley Rats | 1 mg/kg | Oral (p.o.) | 77% | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vivo studies.

Caption: Mechanism of Action of this compound.

References

Application Notes and Protocols for Hif-phd-IN-1 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-Inducible Factors (HIFs) are critical transcription factors that orchestrate cellular responses to low oxygen levels (hypoxia). The stability and activity of the HIF-alpha subunit are tightly regulated by a family of prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism.

Hif-phd-IN-1 is a potent inhibitor of HIF prolyl hydroxylases, with a reported half-maximal inhibitory concentration (IC50) of 54 nM for human PHD2.[1][2] By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization of HIF-α and the activation of downstream signaling pathways. These application notes provide detailed protocols for determining the optimal concentration of this compound in various in vitro assays.

Mechanism of Action

The signaling pathway below illustrates the mechanism of HIF-1α regulation and the action of this compound.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound. Researchers should use the provided protocols to generate dose-response curves and determine the optimal concentrations for their specific cell lines and experimental conditions.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | Human PHD2 | Biochemical | 54 nM | [1][2] |

User Experimental Data Templates:

| 10 µM | X hours | |

| 10 µM | X hours | |

Experimental Protocols

The following diagram outlines a general workflow for characterizing this compound in vitro.

Protocol for HIF-1α Stabilization by Western Blot

This protocol describes how to assess the stabilization of HIF-1α in cultured cells following treatment with this compound.

Materials:

-

Cell line of interest (e.g., HEK293, Caki-1, HeLa)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Hypoxia-mimetic agent (e.g., CoCl2) as a positive control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody: anti-HIF-1α

-

Primary antibody: anti-β-actin or other loading control

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 10 nM to 10 µM to generate a dose-response curve. Include a vehicle-only control (e.g., 0.1% DMSO). A positive control of CoCl2 (e.g., 100 µM) can also be included.[1]

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls. Incubate for a desired time period (e.g., 4, 8, or 16 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells directly in lysis buffer. It is critical to work quickly and keep samples on ice to prevent HIF-1α degradation.[3][4]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.

-

Western Blotting:

-

Load 20-40 µg of total protein per lane on an SDS-PAGE gel.[5]

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Loading Control: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the HIF-1α signal to the loading control signal. Express the results as a fold change relative to the vehicle-treated control.

Protocol for HIF Target Gene Expression by qPCR

This protocol measures the change in mRNA levels of HIF target genes (e.g., VEGF, EPO, GLUT1) in response to this compound treatment.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (e.g., VEGF, EPO) and a housekeeping gene (e.g., ACTB, GAPDH)[6][7]

-

SYBR Green qPCR master mix

-

qPCR instrument

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from the Western Blot protocol. A typical incubation time for gene expression changes is 6 to 24 hours.[8]

-

RNA Extraction: After incubation, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) for each sample using a cDNA synthesis kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.

-

Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[9]

-

Include no-template controls to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the ΔCt for each sample by subtracting the Ct of the housekeeping gene from the Ct of the target gene (ΔCt = Ct_target - Ct_housekeeping).

-

Calculate the ΔΔCt by subtracting the ΔCt of the vehicle control from the ΔCt of the treated sample (ΔΔCt = ΔCt_treated - ΔCt_control).

-

Calculate the fold change in gene expression using the 2-ΔΔCt method.

-

Protocol for In Vitro PHD2 Enzymatic Assay

This protocol is for a biochemical assay to confirm the direct inhibitory effect of this compound on PHD2 activity. This can be done using various methods, including those that measure the consumption of the co-substrate 2-oxoglutarate (α-ketoglutarate).[10]

Materials:

-

Recombinant human PHD2 enzyme

-

HIF-1α peptide substrate (e.g., a biotinylated peptide containing the Pro564 hydroxylation site)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Cofactors: Fe(II) (e.g., (NH4)2Fe(SO4)2), 2-oxoglutarate (2-OG), and L-ascorbic acid

-

This compound

-

Detection reagents (specific to the assay format, e.g., an antibody that recognizes hydroxylated HIF-1α for an ELISA-based assay, or reagents for a 2-OG consumption assay).

General Procedure (Example using an ELISA-based format):

-

Plate Coating: If using a biotinylated peptide, coat a streptavidin-coated microplate with the HIF-1α peptide substrate.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. A concentration range spanning from low nM to high µM is recommended to obtain a full inhibition curve.

-

Enzyme Reaction:

-

Add the assay buffer containing Fe(II) and L-ascorbic acid to the wells.

-

Add the diluted this compound or vehicle control.

-

Add the recombinant PHD2 enzyme.

-

Initiate the reaction by adding 2-oxoglutarate.

-

Incubate for a specific time (e.g., 10-60 minutes) at room temperature or 37°C.

-

-

Reaction Quenching: Stop the reaction by adding a chelating agent like EDTA.

-

Detection:

-

Wash the plate to remove unreacted components.

-

Add a primary antibody that specifically recognizes the hydroxylated proline residue on the HIF-1α peptide.

-

Incubate and wash.

-

Add an HRP-conjugated secondary antibody.

-

Incubate and wash.

-

Add a colorimetric or chemiluminescent substrate (e.g., TMB) and measure the signal using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (no enzyme control).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Troubleshooting

-

No HIF-1α signal in Western blot: Ensure that cell lysis is performed rapidly on ice with fresh protease inhibitors. Use nuclear extracts for a more concentrated HIF-1α signal. Confirm that the positive control (e.g., CoCl2 treatment or hypoxia) shows a strong signal.[1][4]

-

High variability in qPCR data: Ensure high-quality, intact RNA is used. Check primer efficiency and specificity by running a melt curve analysis.

-

Low signal in enzymatic assay: Optimize enzyme and substrate concentrations. Check the activity of the recombinant enzyme. Ensure cofactors are fresh and at the correct concentrations.

By following these protocols, researchers can effectively determine the optimal in vitro concentration of this compound for their specific experimental needs and further investigate its role in HIF signaling.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docs.abcam.com [docs.abcam.com]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. sinobiological.com [sinobiological.com]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocols for Hif-phd-IN-1 Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[1][2] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome.[1][3][4][5] In hypoxic conditions, the lack of oxygen as a cofactor inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and heterodimerize with the constitutively expressed HIF-1β subunit.[1][3][6] This HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.[2][7][8]

The critical role of PHDs as oxygen sensors makes them attractive therapeutic targets.[3][4] Small molecule inhibitors of PHDs can mimic a hypoxic response by preventing HIF-1α hydroxylation and subsequent degradation, even under normoxic conditions.[3][9] This application note describes the use of Hif-phd-IN-1, a potent and selective inhibitor of PHD enzymes, in a cell-based assay to quantify the stabilization and transcriptional activity of HIF-1α. The following protocols provide detailed methodologies for assessing the cellular activity of this compound.

Signaling Pathways

Under normoxic conditions, HIF-1α is continuously synthesized and rapidly degraded. The hydroxylation of proline residues on HIF-1α by PHD enzymes is the critical step that flags it for proteasomal degradation.

This compound inhibits the activity of PHD enzymes. This prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates gene transcription.

Experimental Protocols

Protocol 1: Quantification of HIF-1α Stabilization by Western Blot

This protocol describes the detection of stabilized HIF-1α in cell lysates following treatment with this compound.

Experimental Workflow:

Materials:

-

HEK293T or other suitable cell line

-